molecular formula C36H45NO13 B563514 Jatrophane 1 CAS No. 210108-85-3

Jatrophane 1

Cat. No.: B563514
CAS No.: 210108-85-3
M. Wt: 699.75
InChI Key: MBIDOILZBVMYQI-FHTVCFMISA-N
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Description

The compound “2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one” is a natural product found in Euphorbia esula and Euphorbia peplus . It is a type of diterpenoid , which are a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32 .

Scientific Research Applications

Multidrug Resistance Modulation

Research on similar jatrophane diterpenoids from Euphorbia mongolica, including compounds structurally related to 2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one, has shown their ability to modulate multidrug resistance in mouse lymphoma cells. These compounds inhibit the efflux pump activity of tumor cells, which can contribute to overcoming resistance to chemotherapy drugs (Hohmann et al., 2003).

Antiviral Activity

Diterpene polyesters from Euphorbia species, closely related to the compound , have demonstrated significant anti-herpes simplex virus activities. These compounds, while exhibiting strong cytotoxicity, have shown pronounced effects in inhibiting the multiplication of Herpes simplex virus type 2 (HSV-2) in cell cultures (Mucsi et al., 2001).

Cellular Survival and Growth Promotion

Macrocyclic jatrophane diterpenes from Euphorbia kansui, which include structurally similar compounds, have shown a specific survival effect on fibroblasts expressing TrkA, a high-affinity receptor for nerve growth factor. This indicates potential applications in promoting cellular survival and growth, particularly in nerve-related cell types (Pan et al., 2004).

Cytotoxicity and Tumor Cell Line Inhibition

New macrocyclic diterpenoids isolated from Euphorbia esula have been evaluated for their cytotoxic effects on human tumor cell lines. These studies provide insights into the potential use of such compounds, including 2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one, in cancer research and therapy (Liu et al., 2002).

Mechanism of Action

Jatrophane 1, also known as 2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one or Jatrophane I, is a macrocyclic diterpene compound that has attracted considerable interest in the field of natural product drug discovery .

Target of Action

The primary target of this compound is P-glycoprotein , a powerful efflux transporter that plays a crucial role in multidrug resistance . By inhibiting P-glycoprotein, this compound can enhance the intracellular accumulation of therapeutic agents, thereby reversing drug resistance .

Mode of Action

This compound interacts with its target, P-glycoprotein, by binding to it and inhibiting its function . This inhibition prevents the efflux of therapeutic agents from cells, allowing for increased intracellular concentrations of these agents .

Biochemical Pathways

This compound affects the biochemical pathway involving P-glycoprotein. P-glycoprotein is part of the ATP-binding cassette (ABC) transporter superfamily and plays a key role in the cellular efflux of a wide variety of substrates . By inhibiting P-glycoprotein, this compound disrupts this efflux mechanism, affecting the distribution and elimination of various substances within the body .

Pharmacokinetics

Its ability to inhibit p-glycoprotein suggests that it may influence the bioavailability of other drugs by altering their distribution and elimination .

Result of Action

The inhibition of P-glycoprotein by this compound results in increased intracellular concentrations of various therapeutic agents . This can enhance the efficacy of these agents, particularly in the context of multidrug resistance . Furthermore, this compound has been found to possess a broad spectrum of therapeutically relevant biological activities, including anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and curative effects on thrombotic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of P-glycoprotein may affect the efficacy of this compound

Properties

IUPAC Name

[(1R,2R,3aR,5R,6E,9R,11R,13R,13aS)-1,2,3a,11,13-pentaacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-1,3,5,9,10,11,13,13a-octahydrocyclopenta[12]annulen-9-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45NO13/c1-19-13-14-34(8,9)28(48-33(44)26-12-11-15-37-17-26)16-27(45-21(3)38)20(2)30(46-22(4)39)29-32(47-23(5)40)35(10,49-24(6)41)18-36(29,31(19)43)50-25(7)42/h11-15,17,19,27-30,32H,2,16,18H2,1,3-10H3/b14-13+/t19-,27-,28-,29+,30+,32-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIDOILZBVMYQI-ALCXGGQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C/C([C@@H](C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jatrophane 1
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